3-Biphenyl-[1,3]dioxol-5-yl-acetic acid
Overview
Description
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid is an organic compound with the molecular formula C15H12O4. It is characterized by the presence of a biphenyl group and a dioxole ring attached to an acetic acid moiety.
Mechanism of Action
- Given the structural similarity to other indole derivatives, it’s plausible that this compound may affect microtubules or other cellular components involved in cancer cell growth and division .
- Indole-based compounds often interfere with microtubule dynamics. They can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and apoptosis in cancer cells .
- Bioavailability : The compound’s ADME properties likely influence its efficacy and therapeutic concentration .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alpha-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the breakdown of starch, affecting overall metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to alter the expression of genes involved in metabolic pathways . This modulation can lead to changes in cellular metabolism, affecting the overall energy balance and function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alpha-amylase results in the inhibition of the enzyme’s activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its interaction with alpha-amylase affects the breakdown of starch into sugars . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it has been observed to accumulate in the liver, where it exerts its effects on metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-[1,3]dioxol-5-yl-acetic acid typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid followed by hydrolysis. The esterification reaction can be carried out using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then hydrolyzed using sodium hydroxide to yield the desired acetic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Biphenyl-[1,3]dioxol-5-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl and dioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-(Methylenedioxy)phenylacetic acid: A precursor in the synthesis of 3-Biphenyl-[1,3]dioxol-5-yl-acetic acid.
Biphenylacetic acid: Lacks the dioxole ring but shares the biphenyl and acetic acid moieties.
Benzodioxole derivatives: Compounds containing the dioxole ring, often with varying substituents.
Uniqueness
This compound is unique due to the combination of the biphenyl and dioxole rings, which confer specific chemical and biological properties. This structural arrangement allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)7-10-2-1-3-11(6-10)12-4-5-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYSLBSWPPUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373480 | |
Record name | [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-75-1 | |
Record name | 3-(1,3-Benzodioxol-5-yl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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